molecular formula C14H17N3O5S B6572420 ethyl 5-{[(3-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate CAS No. 1239473-60-9

ethyl 5-{[(3-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Cat. No. B6572420
CAS RN: 1239473-60-9
M. Wt: 339.37 g/mol
InChI Key: GXPWQFSGMOLUII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the sulfamoyl group, and the formation of the ethyl ester. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being a part of the compound, would contribute to its planarity. The presence of the sulfamoyl, methoxyphenyl, and ethyl ester groups would add complexity to the structure .


Chemical Reactions Analysis

This compound, like other organic compounds, could undergo a variety of chemical reactions. The reactivity would be influenced by the functional groups present in the molecule. For example, the sulfamoyl group might be susceptible to hydrolysis, and the ethyl ester could undergo reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, for example, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion could be harmful. Always refer to the safety data sheet (SDS) for specific safety information .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and safety profile. It could be explored for use in various fields, such as medicine, based on its structure and functional groups .

properties

IUPAC Name

ethyl 5-[(3-methoxyphenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-3-22-14(18)12-9-15-17-13(12)23(19,20)16-8-10-5-4-6-11(7-10)21-2/h4-7,9,16H,3,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPWQFSGMOLUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(N-(3-methoxybenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate

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